Bcr‑Abl Wild‑Type Kinase Inhibition: Aminopyrimidine Derivative 1 vs. Imatinib and Nilotinib
In a cell‑free recombinant Bcr‑Abl kinase assay, aminopyrimidine derivative 1 inhibited wild‑type Bcr‑Abl with an IC₅₀ value of 18 nM, compared with imatinib (IC₅₀ = 280 nM) and nilotinib (IC₅₀ = 25 nM) tested under identical ATP concentrations (10 μM) [1]. The 15.6‑fold improvement over imatinib and numerical parity with nilotinib establish this compound as a high‑potency Bcr‑Abl inhibitor, yet its spirocyclic architecture simultaneously offers a differentiated resistance‑mutation profile (see below).
| Evidence Dimension | Bcr‑Abl wild‑type kinase IC₅₀ |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Imatinib: 280 nM; Nilotinib: 25 nM |
| Quantified Difference | 15.6‑fold more potent than imatinib; comparable to nilotinib (±2‑fold) |
| Conditions | Recombinant Bcr‑Abl kinase assay; ATP = 10 μM; compound pre‑incubation 30 min |
Why This Matters
For procurement decisions, this data demonstrates that the compound achieves frontline‑level potency without sharing the exact chemical scaffold of any approved drug, potentially circumventing existing intellectual property and offering a novel lead for resistance‑breaking combinations.
- [1] Desogus A, Schenone S, Brullo C, Tintori C, Musumeci F. Bcr‑Abl tyrosine kinase inhibitors: a patent review. Expert Opin Ther Pat. 2015;25(4):397‑412. Table 2, compound 12a. PMID: 25656651. View Source
